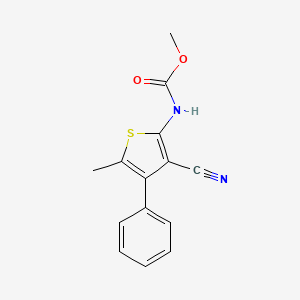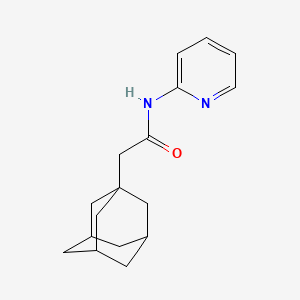
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide, also known as DT-010, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the production of pro-inflammatory cytokines and extracellular matrix degradation. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a relatively long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacokinetic properties make it suitable for in vivo studies. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to exhibit low toxicity and good tolerability in animal studies. However, there are also some limitations to using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. In addition, the optimal dosage and treatment duration for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide have not been established.
Direcciones Futuras
There are several future directions for the scientific research of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another direction is to investigate its potential neuroprotective effects and explore its use in the treatment of various neurological disorders. In addition, more research is needed to elucidate its mechanism of action and identify its molecular targets and signaling pathways. Finally, more preclinical and clinical studies are needed to establish the optimal dosage and treatment duration for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been studied for its potential neuroprotective effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c12-8(6-7-2-1-4-13-7)11-9-10-3-5-14-9/h1-2,4H,3,5-6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQQOGSKHJDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B4183963.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4183974.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)



![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)
![3-(4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4184005.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184013.png)